Cas no 79-05-0 (Propionamide)

Propionamide (C₃H₇NO) is a simple aliphatic amide derived from propionic acid, characterized by its white crystalline solid form and solubility in water and polar organic solvents. It serves as a versatile intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its amide functional group makes it useful for reactions such as hydrolysis, reduction, and condensation. Propionamide is also employed in research as a model compound for studying amide bond behavior and molecular interactions. Key advantages include its stability under standard conditions, high purity for synthetic applications, and compatibility with a range of industrial processes.
Propionamide structure
Propionamide structure
Product name:Propionamide
CAS No:79-05-0
MF:C3H7NO
MW:73.0937807559967
MDL:MFCD00008039
CID:34153
PubChem ID:24848618

Propionamide Chemical and Physical Properties

Names and Identifiers

    • Propionamide
    • Propanamide
    • carboxylic acid methyl amide
    • methylacetamide
    • monomethylacetamide
    • n-propylamide
    • Propanimidic acid
    • Propanimidic acid (VAN)
    • Propionic acid amide
    • propionic amide
    • Propionimidic acid
    • Propionimidic acid (VAN)
    • propionylamine
    • Propylamide
    • Amid kyseliny propionove
    • Propionamide, 97%
    • Amid kyseliny propionove [Czech]
    • propioamide
    • QK07G0HP47
    • QLNJFJADRCOGBJ-UHFFFAOYSA-N
    • n-propionic amide
    • WLN: ZV2
    • KSC378E2R
    • Jsp0
    • STR08476
    • F0001-2069
    • NSC38708
    • CHEBI:45422
    • AI3-21217
    • Q3082378
    • Z33546482
    • LS-123996
    • Propionamide, Vetec(TM) reagent grade, 97%
    • UNII-QK07G0HP47
    • EN300-15614
    • 4-02-00-00725 (Beilstein Handbook Reference)
    • DB04161
    • DTXSID3058820
    • propionamid-
    • MFCD00008039
    • CHEMBL1235716
    • NSC-38708
    • SY048276
    • O12053
    • InChI=1/C3H7NO/c1-2-3(4)5/h2H2,1H3,(H2,4,5
    • STL363023
    • Propanamide-
    • EINECS 201-172-1
    • J-524060
    • AKOS005177582
    • P0499
    • BRN 0969258
    • PROPIONAMIDE [MI]
    • CS-W016688
    • NSC 38708
    • 79-05-0
    • FT-0631349
    • NS00038021
    • Propionamide (6CI, 8CI)
    • Propionamide,98.5%
    • ethane, carbamoyl-
    • DB-031910
    • MDL: MFCD00008039
    • Inchi: 1S/C3H7NO/c1-2-3(4)5/h2H2,1H3,(H2,4,5)
    • InChI Key: QLNJFJADRCOGBJ-UHFFFAOYSA-N
    • SMILES: O=C(CC)N
    • BRN: 0969258

Computed Properties

  • Exact Mass: 73.05280
  • Monoisotopic Mass: 73.052764
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 5
  • Rotatable Bond Count: 1
  • Complexity: 42.2
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: -0.7
  • Topological Polar Surface Area: 43.1
  • Tautomer Count: 3

Experimental Properties

  • Color/Form: White flake crystals
  • Density: 1.042 g/mL at 25 °C(lit.)
  • Melting Point: 76-79 °C (lit.)
  • Boiling Point: 213 °C(lit.)
  • Flash Point: 213°C
  • Refractive Index: nD110 1.4160
  • Solubility: SOLUBLE
  • Water Partition Coefficient: dissolution
  • PSA: 43.09000
  • LogP: 0.58200
  • Solubility: Soluble in water, ethanol, ether and chloroform. Can volatilize with water vapor
  • Merck: 7824

Propionamide Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22
  • Safety Instruction: S24/25
  • RTECS:UE2975000
  • Hazardous Material Identification: Xn
  • TSCA:Yes
  • Risk Phrases:R22
  • Safety Term:S24/25
  • Storage Condition:Store in a cool, dry place. Store in tightly closed containers.

Propionamide Customs Data

  • HS CODE:29241900
  • Customs Data:

    China Customs Code:

    2924299036

    Overview:

    HS:2924299036 Methomyl\chlorbenzuron \Fenvalerate, etc. [including metalaxyl\phenisopham \Metronidazole\buturon \Chlorpyrifos] VAT:17.0% Tax refund rate:9.0% Regulatory conditions:S Minimum tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Regulatory conditions:

    S.Import and Export Pesticide Registration Certificate

    Summary:

    HS:2924299036 propionamide VAT:17.0% Tax rebate rate:9.0% Supervision conditions:S MFN tariff:6.5% General tariff:30.0%

Propionamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB120927-100 g
Propionamide, 99%; .
79-05-0 99%
100g
€99.00 2022-09-01
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB20800-1g
Propionamide
79-05-0 97%
1g
0.00 2022-04-26
Enamine
EN300-15614-0.05g
propanamide
79-05-0 95%
0.05g
$19.0 2023-05-03
Enamine
EN300-15614-2.5g
propanamide
79-05-0 95%
2.5g
$27.0 2023-05-03
TRC
P308256-500mg
Propionamide
79-05-0
500mg
$ 65.00 2022-06-03
Life Chemicals
F0001-2069-5g
Propionamide
79-05-0 95%+
5g
$60.0 2023-09-07
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R010839-100g
Propionamide
79-05-0 97%
100g
¥124 2024-05-21
eNovation Chemicals LLC
Y1046208-1000g
Propionamide
79-05-0 98%
1000g
$105 2024-06-07
Chemenu
CM344183-1000g
Propionamide
79-05-0 95%+
1000g
$84 2024-07-23
eNovation Chemicals LLC
D776690-500g
Propionamide
79-05-0 98%
500g
$185 2024-07-20

Propionamide Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Water Catalysts: [2,6-Bis(diphenylmethyl)-4-methylbenzenamine]dichloro[(1,2,3,4,5,6-η)-1-methyl-4… ;  4 h, rt
Reference
Water-soluble superbulky (η6-p-cymene) ruthenium(II) amine: an active catalyst in the oxidative homocoupling of arylboronic acids and the hydration of organonitriles
Nirmala, Muthukumaran; Adinarayana, Mannem; Ramesh, Karupnaswamy; Maruthupandi, Mannarsamy; Vaddamanu, Moulali; et al, New Journal of Chemistry, 2018, 42(18), 15221-15230

Production Method 2

Reaction Conditions
1.1 Reagents: Formic acid Catalysts: Palladium diacetate ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Water ;  20 h, 90 °C
Reference
Facile Pd-catalyzed chemoselective transfer hydrogenation of olefins using formic acid in water
Liu, Tianxiang; Zeng, Yongming; Zhang, Hongxi; Wei, Ting; Wu, Xia; et al, Tetrahedron Letters, 2016, 57(43), 4845-4849

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel boride (resin bound) Solvents: Methanol
Reference
An excellent nickel boride catalyst for the selective hydrogenation of olefins
Choi, Jaesung; Yoon, Nung Min, Synthesis, 1996, (5), 597-599

Production Method 4

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Phosphine, tris(4-ethenylphenyl)-, polymer with 1,3,5-tribromobenzene (post-treated with Pd nanoparticles) Solvents: Ethanol ;  1 h, 1 atm, rt
Reference
Palladium/Phosphorus-Doped Porous Organic Polymer as Recyclable Chemoselective and Efficient Hydrogenation Catalyst under Ambient Conditions
Ding, Zong-Cang; Li, Cun-Yao; Chen, Jun-Jia; Zeng, Jia-Hao; Tang, Hai-Tao; et al, Advanced Synthesis & Catalysis, 2017, 359(13), 2280-2287

Production Method 5

Reaction Conditions
1.1 Reagents: Ammonium formate Catalysts: Ruthenium(1+), bis(acetonitrile)(η5-2,4-cyclopentadien-1-yl)[tris(1-methylethyl)… Solvents: Methanol ;  4 h, 60 °C
Reference
Transfer Hydrogenation of Unsaturated Substrates by Half-sandwich Ruthenium Catalysts using Ammonium Formate as Reducing Reagent
Mai, Van Hung; Lee, San-Hwa; Nikonov, Georgii I., ChemistrySelect, 2017, 2(25), 7751-7757

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Hydroxyamine hydrochloride Catalysts: 2761983-03-1 Solvents: Water ;  2 h, 313 K
Reference
Mechanochemical synthesis of half-sandwich iridium/rhodium complexes with 8-hydroxyquinoline derivatives ligands
Jia, Wei-Guo ; Li, Xiao-Dong ; Zhi, Xue-Ting ; Zhong, Rui, Applied Organometallic Chemistry, 2022, 36(4),

Production Method 7

Reaction Conditions
1.1 Catalysts: Ruthenium(1+), dichloro[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene][1-[3-… (supported on silica-coated nanoferrite) Solvents: Water ;  2 h, 100 - 120 psi, 150 °C
Reference
Chemistry by Nanocatalysis: First Example of a Solid-Supported RAPTA Complex for Organic Reactions in Aqueous Medium
Garcia-Garrido, Sergio E.; Francos, Javier; Cadierno, Victorio; Basset, Jean-Marie; Polshettiwar, Vivek, ChemSusChem, 2011, 4(1), 104-111

Production Method 8

Reaction Conditions
1.1 Reagents: Formic acid Catalysts: Palladium (supported on fibrous-structured silica nanospheres) Solvents: Methanol ,  Water ;  12 h, 100 °C
Reference
Palladium Nanoparticles Supported on Fibrous-Structured Silica Nanospheres (KCC-1): An Efficient and Selective Catalyst for the Transfer Hydrogenation of Alkenes
Qureshi, Ziyauddin S.; Sarawade, Pradip B.; Albert, Matthias; D'Elia, Valerio; Hedhili, Mohamed N.; et al, ChemCatChem, 2015, 7(4), 635-642

Production Method 9

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Carbon Solvents: Ethanol ;  0.5 h, 1 bar, 30 °C
Reference
Highly efficient and chemoselective hydrogenation of α,β-unsaturated carbonyls over Pd/N-doped hierarchically porous carbon
Wei, Zhongzhe; Gong, Yutong; Xiong, Tianyi; Zhang, Pengfei; Li, Haoran; et al, Catalysis Science & Technology, 2015, 5(1), 397-404

Production Method 10

Reaction Conditions
1.1 Catalysts: Manganese oxide (MnO2) Solvents: Water ;  15 min, 100 psi, 70 °C
Reference
Mild and Selective Heterogeneous Catalytic Hydration of Nitriles to Amides by Flowing through Manganese Dioxide
Battilocchio, Claudio; Hawkins, Joel M.; Ley, Steven V., Organic Letters, 2014, 16(4), 1060-1063

Production Method 11

Reaction Conditions
1.1 Reagents: Hydrogen Solvents: Methanol ;  29 bar, 30 °C
Reference
Large Centimeter-Sized Macroporous Ferritin Gels as Versatile Nanoreactors
Kumari, Sushma; Kulkarni, Amol; Kumaraswamy, Guruswamy; Sen Gupta, Sayam, Chemistry of Materials, 2013, 25(23), 4813-4819

Production Method 12

Reaction Conditions
1.1 Reagents: Potassium bicarbonate ,  Hydroxyamine hydrochloride Catalysts: Cobalt oxide (Co3O4) ,  Copper Solvents: Acetonitrile ,  Water ;  1 MPa, rt; 6 h, 140 °C
Reference
Kinetic Analysis of Consecutive/Parallel Transformation of Furfural to Biomass-Based Primary Amide by Using a "Concentration-Time" Integral
Yang, Shengwen; Chen, Jinzhu, ACS Catalysis, 2023, 13(1), 113-131

Production Method 13

Reaction Conditions
1.1 Reagents: Aldoxime Catalysts: Cupric chloride Solvents: Methanol ;  4 h, 65 °C
Reference
A heterogeneous catalytic method for the conversion of nitriles into amides using molecular sieves modified with copper(II)
Kiss, Arpad; Hell, Zoltan, Tetrahedron Letters, 2011, 52(45), 6021-6023

Production Method 14

Reaction Conditions
1.1 Reagents: Hydrogen Solvents: Ethanol ;  1 h, 2 MPa, 100 °C
Reference
Reactivity and mechanism investigation of selective hydrogenation of 2,3,5-trimethylbenzoquinone on in situ generated metallic cobalt
Su, Diefeng; Wei, Zhongzhe; Mao, Shanjun; Wang, Jing; Li, Yi; et al, Catalysis Science & Technology, 2016, 6(12), 4503-4510

Production Method 15

Reaction Conditions
1.1 Reagents: Niobium pentachloride Solvents: Dichloromethane ;  rt
1.2 Reagents: Ammonia ;  0.5 h, rt; rt → 50 °C; 1 h, 40 - 50 °C
Reference
Niobium pentachloride promoted conversion of carboxylic acids to carboxamides: Synthesis of the 4-aryl-1,2,3,4-tetrahydroisoquinoline alkaloid structures
Nery, Marcelo S.; Ribeiro, Renata P.; Lopes, Claudio C.; Lopes, Rosangela S. C., Synthesis, 2003, (2), 272-276

Production Method 16

Reaction Conditions
1.1 Catalysts: Tricyclohexylphosphine ,  Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydirhodium Solvents: Toluene ,  Tetrahydrofuran ;  15 min, 25 °C
1.2 Solvents: Isopropanol ,  Water ;  24 h, 25 °C
Reference
RhI-catalyzed hydration of organonitriles under ambient conditions
Goto, Akihiro; Endo, Kohei; Saito, Susumu, Angewandte Chemie, 2008, 47(19), 3607-3609

Production Method 17

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium, dichloro[1-[(dimethylamino)methyl]-2-[(4-methylphenyl)thio]ferrocene-… Solvents: Acetone
Reference
Application of palladium ferrocenyl amine sulfide complexes in the hydrogenation of carbon-carbon double and triple bonds
Ali, Hussein M.; Naiini, Ahmad A.; Brubaker, Carl H. Jr., Journal of Molecular Catalysis, 1992, 77(2), 125-34

Production Method 18

Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Cuprous chloride Solvents: Ethanol ;  rt; 30 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5 - 6, rt
Reference
Selective reduction of α,β-unsaturated amides with NaBH4-CuCl/EtOH
Li, Jian-ping; Zhang, Yong-xia; Su, Ling-yun; Meng, Ge; Guo, Hai-ming, Henan Shifan Daxue Xuebao, 2012, 40(2), 101-103

Production Method 19

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
Reference
A new method for the synthesis of amides from amines: ruthenium tetroxide oxidation of N-protected alkylamines
Tanaka, Kenichi; Yoshifuji, Shigeyuki; Nitta, Yoshihiro, Chemical & Pharmaceutical Bulletin, 1988, 36(8), 3125-9

Propionamide Raw materials

Propionamide Preparation Products

Propionamide Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:79-05-0)Propionamide
Order Number:A864941
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:49
Price ($):454.0

Propionamide Related Literature

Additional information on Propionamide

Comprehensive Guide to Propionamide (CAS No. 79-05-0): Properties, Applications, and Industry Insights

Propionamide (CAS No. 79-05-0), also known as propanamide, is a versatile organic compound with a wide range of industrial and research applications. This amide derivative of propionic acid is characterized by its white crystalline solid form and solubility in water, making it a valuable intermediate in chemical synthesis. The growing interest in sustainable chemistry and bio-based materials has positioned Propionamide as a compound of significant relevance in modern scientific discourse.

One of the most frequently asked questions about Propionamide (CAS No. 79-05-0) revolves around its molecular structure and chemical properties. The compound's formula, C3H7NO, features a carbonyl group (C=O) bonded to a nitrogen atom, which contributes to its unique reactivity. Researchers often explore its hydrogen bonding capacity and thermal stability, particularly in applications requiring precise temperature control. Recent studies have highlighted its potential in green chemistry initiatives, where its biodegradability profile is being carefully examined.

In the pharmaceutical sector, Propionamide serves as a crucial building block for various drug intermediates. Its compatibility with multiple reaction pathways makes it valuable for synthesizing compounds with potential therapeutic benefits. The compound's role in peptide synthesis and protein research has gained attention, especially with the current focus on biopharmaceutical development and personalized medicine. Analytical laboratories frequently employ 79-05-0 as a reference standard in chromatographic analysis and spectroscopic studies.

The material science field has discovered innovative applications for Propionamide in polymer modification and surface treatment technologies. Its ability to form stable complexes with metal ions has opened possibilities in nanomaterial synthesis, particularly for creating functional coatings with enhanced durability. Industry experts are investigating its potential in smart materials that respond to environmental stimuli, aligning with current trends in adaptive technology development.

Environmental considerations surrounding Propionamide (CAS No. 79-05-0) have become increasingly important. Researchers are evaluating its ecotoxicological profile and biodegradation pathways to ensure sustainable use. The compound's behavior in aqueous systems and soil environments is being thoroughly studied, with particular attention to its interaction with microbial communities. These investigations support the development of environmentally friendly chemical processes that minimize ecological impact.

Quality control and analytical methods for Propionamide have evolved significantly. Modern techniques such as HPLC-MS and NMR spectroscopy provide precise characterization of the compound's purity and structural integrity. The pharmaceutical and chemical industries maintain strict specifications for 79-05-0, with particular emphasis on residual solvent levels and impurity profiling. These quality standards ensure reliable performance in critical applications.

Emerging research explores the potential of Propionamide in energy storage systems and electrochemical applications. Its molecular properties show promise for use in battery electrolytes and fuel cell components, contributing to advancements in renewable energy technologies. This aligns with global efforts to develop sustainable energy solutions and reduce dependence on fossil fuels.

The commercial availability of Propionamide (CAS No. 79-05-0) meets diverse industry requirements, from laboratory-scale quantities to bulk industrial supplies. Suppliers emphasize consistent quality, reliable sourcing, and competitive pricing to serve the growing demand. Proper storage conditions and handling protocols ensure the compound's stability and performance throughout its shelf life.

Future perspectives for Propionamide include potential applications in advanced material science and biotechnology. Ongoing research investigates its role in molecular recognition systems and supramolecular chemistry, which could lead to breakthroughs in sensing technologies and drug delivery systems. The compound's versatility continues to inspire innovation across multiple scientific disciplines.

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